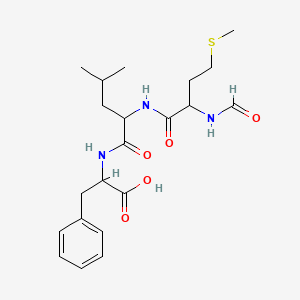

N-Formil-Met-Leu-Phe

Descripción general

Descripción

N-Formilmetionina-leucil-fenilalanina, comúnmente conocida como fMet-Leu-Phe, es un tripéptido que desempeña un papel crucial en la respuesta inmune. Es un potente quimioatrayente para los neutrófilos, que son un tipo de glóbulo blanco involucrado en la defensa del cuerpo contra las infecciones. Este compuesto es reconocido por receptores específicos en la superficie de los neutrófilos, lo que lleva a su activación y migración hacia el sitio de infección .

Aplicaciones Científicas De Investigación

N-Formilmetionina-leucil-fenilalanina tiene varias aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo en estudios de síntesis y modificación de péptidos.

Biología: Sirve como un quimioatrayente en estudios de quimiotaxis de neutrófilos y respuesta inmune.

Medicina: Investigado por su posible papel en la modulación de las respuestas inmunes y como agente terapéutico en enfermedades inflamatorias.

Industria: Utilizado en el desarrollo de ensayos para estudiar la migración y activación celular.

Mecanismo De Acción

N-Formilmetionina-leucil-fenilalanina ejerce sus efectos uniéndose a receptores específicos en la superficie de los neutrófilos, conocidos como receptores de péptidos formilados. Esta unión desencadena una cascada de señalización que involucra la activación de proteínas G, lo que lleva a la movilización de calcio intracelular y la liberación de aniones superóxido. Estos eventos dan como resultado la activación y migración de neutrófilos hacia el sitio de infección .

Análisis Bioquímico

Biochemical Properties

N-Formyl-Met-Leu-Phe is a potent chemotactic peptide that interacts with formyl peptide receptors (FPRs) on the surface of immune cells such as polymorphonuclear leukocytes and macrophages . These interactions lead to a series of biochemical reactions, including the activation of G protein-coupled receptors, which subsequently trigger intracellular signaling cascades. The binding of N-Formyl-Met-Leu-Phe to FPRs induces a metabolic burst in macrophages, characterized by an increase in respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .

Cellular Effects

N-Formyl-Met-Leu-Phe exerts significant effects on various types of cells, particularly immune cells. It induces chemotaxis, which is the directed movement of cells towards the source of the peptide. This process is crucial for the immune response, as it helps direct immune cells to sites of infection or inflammation . Additionally, N-Formyl-Met-Leu-Phe influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it promotes the polymerization of F-actin, enhances Fcγ receptor-mediated phagocytosis, and triggers the release of intracellular calcium .

Molecular Mechanism

The molecular mechanism of N-Formyl-Met-Leu-Phe involves its binding to formyl peptide receptors on the cell surface. This binding activates G protein-coupled receptors, leading to the activation of downstream signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway . The activation of these pathways results in various cellular responses, including chemotaxis, phagocytosis, and the production of reactive oxygen species. N-Formyl-Met-Leu-Phe also modulates gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Formyl-Met-Leu-Phe can vary over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that N-Formyl-Met-Leu-Phe can induce sustained chemotactic responses in immune cells over extended periods . The compound may degrade over time, leading to a decrease in its effectiveness. Long-term exposure to N-Formyl-Met-Leu-Phe can also result in desensitization of formyl peptide receptors, reducing the responsiveness of cells to the peptide .

Dosage Effects in Animal Models

The effects of N-Formyl-Met-Leu-Phe in animal models are dose-dependent. At low doses, the compound effectively induces chemotaxis and other immune responses without causing significant adverse effects . At higher doses, N-Formyl-Met-Leu-Phe can lead to toxic effects, including excessive inflammation and tissue damage. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response . It is important to carefully control the dosage of N-Formyl-Met-Leu-Phe in experimental settings to avoid potential toxicity.

Metabolic Pathways

N-Formyl-Met-Leu-Phe is involved in several metabolic pathways, particularly those related to immune cell activation and response. The compound interacts with enzymes and cofactors that regulate the production of reactive oxygen species and other metabolites . These interactions can influence metabolic flux and alter the levels of various metabolites within cells. N-Formyl-Met-Leu-Phe also affects the activity of enzymes involved in the degradation of signaling molecules, thereby modulating the duration and intensity of cellular responses .

Transport and Distribution

Within cells and tissues, N-Formyl-Met-Leu-Phe is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, particularly immune cells. The distribution of N-Formyl-Met-Leu-Phe within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding sites on cell surfaces . The compound’s transport and distribution are critical for its effectiveness in inducing chemotactic and other immune responses.

Subcellular Localization

The subcellular localization of N-Formyl-Met-Leu-Phe is essential for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . For example, N-Formyl-Met-Leu-Phe may localize to the plasma membrane, where it interacts with formyl peptide receptors to initiate signaling cascades. The localization of N-Formyl-Met-Leu-Phe within cells can also influence its stability and degradation, affecting its overall effectiveness in biochemical reactions .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de N-Formilmetionina-leucil-fenilalanina típicamente implica el acoplamiento escalonado de aminoácidos. El proceso comienza con la protección del grupo amino de la metionina, seguido del acoplamiento de leucina y fenilalanina. El paso final implica la formilación del residuo de metionina. Las condiciones de reacción a menudo incluyen el uso de reactivos de acoplamiento como diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) para facilitar la formación de enlaces peptídicos .

Métodos de Producción Industrial

La producción industrial de N-Formilmetionina-leucil-fenilalanina involucra técnicas de síntesis de péptidos a gran escala. La síntesis de péptidos en fase sólida (SPPS) se emplea comúnmente, donde el péptido se ensambla en un soporte de resina sólida. Este método permite la síntesis eficiente y automatizada de péptidos, lo que lo hace adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones

N-Formilmetionina-leucil-fenilalanina experimenta varias reacciones químicas, incluyendo:

Oxidación: El residuo de metionina puede ser oxidado a metionina sulfóxido o metionina sulfona.

Reducción: El grupo formilo puede ser reducido a un grupo hidroximetilo.

Sustitución: El péptido puede sufrir reacciones de sustitución en las cadenas laterales de los aminoácidos.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Borohidruro de sodio u otros agentes reductores.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución.

Productos Principales

Oxidación: Metionina sulfóxido, metionina sulfona.

Reducción: Derivado hidroximetilo del péptido.

Sustitución: Derivados sustituidos en las cadenas laterales de los aminoácidos.

Comparación Con Compuestos Similares

Compuestos Similares

- N-Formilmetionina-isoleucil-fenilalanina (fMet-Ile-Phe)

- N-Formilmetionina-valil-fenilalanina (fMet-Val-Phe)

- N-Formilmetionina-triptofil-fenilalanina (fMet-Trp-Phe)

Unicidad

N-Formilmetionina-leucil-fenilalanina es única en su alta afinidad por los receptores de péptidos formilados y su potente actividad quimioatrayente. En comparación con otros compuestos similares, a menudo se utiliza como estándar en estudios de quimiotaxis de neutrófilos debido a sus propiedades bien caracterizadas y su robusta actividad biológica .

Propiedades

IUPAC Name |

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O5S/c1-14(2)11-17(23-19(26)16(22-13-25)9-10-30-3)20(27)24-18(21(28)29)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQROPMIIGLWRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59880-97-6 | |

| Record name | N-Formylmethionine leucyl-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059880976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC350593 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Formyl-Met-Leu-Phe acts as a potent chemoattractant for phagocytic leukocytes like neutrophils and macrophages. [] It exerts its effects by binding to specific G protein-coupled receptors on the surface of these cells, primarily the N-formyl peptide receptor (FPR) family, including FPR1 and FPRL1. [, , ] This binding triggers a cascade of intracellular signaling events, leading to various functional responses:

- Chemotaxis: fMLF binding guides the directional migration of neutrophils towards the source of the peptide, typically a site of bacterial infection. [, , , , ]

- Degranulation: fMLF stimulates the release of antimicrobial substances and enzymes stored in neutrophil granules, contributing to the elimination of pathogens. [, , , ]

- Superoxide Production: fMLF triggers the production of reactive oxygen species (ROS) like superoxide anions by activating the NADPH oxidase complex in neutrophils. [, , , , , , , , ]

- Actin Reorganization: fMLF binding induces changes in the actin cytoskeleton of neutrophils, facilitating cell movement and morphological changes associated with chemotaxis and phagocytosis. [, , ]

- Calcium Mobilization: fMLF binding leads to a rapid and transient increase in intracellular calcium levels, acting as a secondary messenger in downstream signaling pathways. [, , , ]

ANone: While the provided research primarily focuses on the biological activity of fMLF, it is a tripeptide composed of the following amino acids:

ANone: The provided research focuses on the biological activity and signaling pathways of fMLF rather than its material compatibility or stability under various conditions. These aspects are less relevant to its role as a signaling molecule in biological systems.

ANone: N-Formyl-Met-Leu-Phe itself does not possess catalytic properties. It functions as a signaling molecule, binding to receptors and triggering downstream cellular responses. It is not an enzyme or catalyst involved in chemical reactions.

A: Yes, computational methods have been employed to investigate fMLF. One study used molecular dynamics simulations to study the activation mechanism of the ALX/FPR2 receptor, a target of fMLF. [] These simulations provided insights into the conformational changes the receptor undergoes upon binding to fMLF and another agonist, AT-RvD1, highlighting key residues involved in the activation process. This type of computational analysis helps visualize and understand receptor-ligand interactions at a molecular level.

ANone: Several studies have investigated the SAR of fMLF and its analogues:

- N-terminal Formylation: The formyl group at the N-terminus is crucial for activity. Peptides lacking this modification show significantly reduced or abolished activity. [, ]

- Amino Acid Substitutions: Replacing specific amino acids within the tripeptide sequence can alter its potency and selectivity for different FPR subtypes. For instance, replacing methionine with norleucine can enhance activity. [, , ]

- Peptide Length and Modifications: Studies on longer peptides containing the fMLF sequence and various modifications provide valuable insights into the structural features impacting receptor binding and activation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.